5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid
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Overview
Description
5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid is an organic compound with a complex structure that includes a cyclohexene ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid typically involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized through the reaction of cyclohexenone with ethylamine under controlled conditions . This intermediate is then reacted with glutaric anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Ammonia (NH₃), primary and secondary amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-[2-(Cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
544461-76-9 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31g/mol |
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21NO3/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11/h5H,1-4,6-10H2,(H,14,15)(H,16,17) |
InChI Key |
QOBXQFJYTSEXEM-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CCCC(=O)O |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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